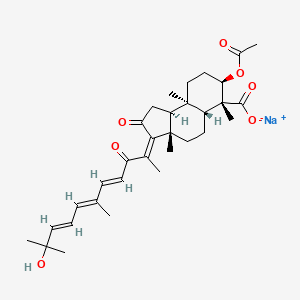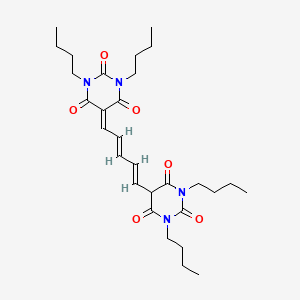
Cetaben sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cetaben sodium is a chemical compound with the molecular formula C23H38NO2.Na. It is known for its unique properties as an anti-atherosclerotic and hypolipidemic agent. This compound is a peroxisome proliferator that operates independently of peroxisome proliferator-activated receptor alpha (PPARα), making it distinct from other compounds in its class .
Chemical Reactions Analysis
Cetaben sodium undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols.
Scientific Research Applications
Cetaben sodium has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study peroxisome proliferation and its effects on cellular metabolism. In biology, this compound has been shown to inhibit cholesterol synthesis in human hepatoma Hep-G2 cells, leading to reversible changes in Golgi morphology . In medicine, it is investigated for its potential as an anti-atherosclerotic agent due to its ability to raise peroxisomal enzymes such as acyl-CoA oxidase, glycerone-phosphate acyltransferase, D-amino-acid oxidase, catalase, and urate oxidase . Industrial applications may include its use in the development of new hypolipidemic drugs.
Mechanism of Action
The mechanism of action of cetaben sodium involves its role as a peroxisome proliferator. It specifically affects peroxisomes without negatively influencing the processes of peroxisome biogenesis . This compound raises the levels of peroxisomal enzymes, which play a crucial role in lipid metabolism. The molecular targets and pathways involved include acyl coenzyme A:cholesterol acyltransferase 1 (ACAT1), which is inhibited by this compound, leading to reduced cholesterol synthesis .
Comparison with Similar Compounds
Cetaben sodium is unique compared to other similar compounds due to its PPARα-independent mechanism of action. Similar compounds include clofibrate and other fibrates, which are also hypolipidemic agents but operate through PPARα activation . Unlike these compounds, this compound does not affect mitochondrial enzymes but specifically raises peroxisomal enzymes, making it a distinct and valuable compound for research and therapeutic applications .
Conclusion
This compound is a unique and valuable compound with significant potential in scientific research and therapeutic applications. Its distinct mechanism of action and ability to raise peroxisomal enzymes make it a promising candidate for further study and development in the fields of chemistry, biology, medicine, and industry.
Properties
CAS No. |
64059-66-1 |
|---|---|
Molecular Formula |
C23H38NNaO2 |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
sodium;4-(hexadecylamino)benzoate |
InChI |
InChI=1S/C23H39NO2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24-22-18-16-21(17-19-22)23(25)26;/h16-19,24H,2-15,20H2,1H3,(H,25,26);/q;+1/p-1 |
InChI Key |
RIEGDRWQKNITRV-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCNC1=CC=C(C=C1)C(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC1=CC=C(C=C1)C(=O)[O-].[Na+] |
Key on ui other cas no. |
64059-66-1 |
Related CAS |
55986-43-1 (Parent) |
Synonyms |
4-(hexadecylamino)benzoic acid 4-(hexadecylamino)benzoic acid, monosodum salt Benzoic acid, 4-(hexadecylamino)-, monosodium salt cetaben cetaben, monosodium salt p-hexadecylaminobenzoate sodium sodium 4-(hexadecylamino)benzoate sodium p-hexadecylaminobenzoate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4'Z,10Z,14Z,16Z)-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1262133.png)


![N-[(pyridin-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B1262141.png)
![sodium;[(3S,6S,8S,10S,13S,14S,17S)-6-[(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5S,6R)-5-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-[(1R)-1-hydroxy-1-[(2R,3S)-3-[(2S)-3-methylbutan-2-yl]oxiran-2-yl]ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B1262145.png)



![(1S,2S,3R,7S,8R,9S,10S,14R)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B1262149.png)

![N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide](/img/structure/B1262152.png)



